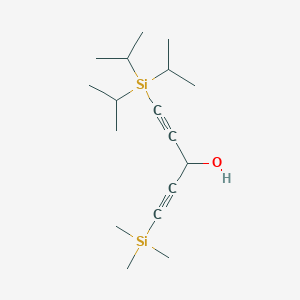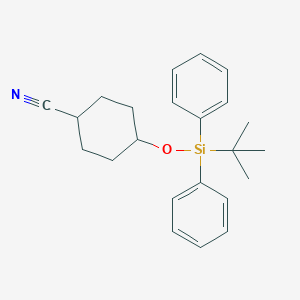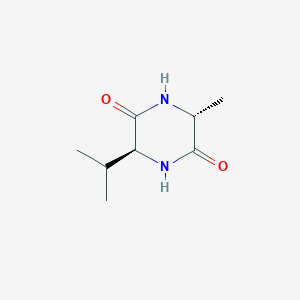
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-: is a small organic molecule with a molecular weight of 170.21 g/mol. It is a cyclic amine with a heterocyclic ring structure consisting of two nitrogen atoms and a carbon atom. This compound has been extensively studied in the fields of medicinal chemistry and biochemistry due to its various applications in scientific research.
Méthodes De Préparation
The synthesis of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- can be achieved by a two-step process. The first step involves the preparation of the starting material, 2,5-diaminopyridine, which can be accomplished by the reaction of 1,3-dicyano-2-propanol with aqueous ammonia, followed by the addition of hydrochloric acid. The second step involves the condensation of 2,5-diaminopyridine with formaldehyde in the presence of a catalyst, such as piperidine, to yield the desired compound.
Analyse Des Réactions Chimiques
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include sodium hydride in dimethylformamide, lithium hexamethyldisilazide in tetrahydrofuran, and ceric ammonium nitrate in acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has been widely used in scientific research as a potential drug target for the treatment of various diseases. It has been studied for its ability to modulate the activity of the immune system, act as an anti-inflammatory agent, and inhibit the growth of cancer cells.
Mécanisme D'action
The primary targets of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- are currently unknown. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in immune modulation, inflammation, and cell growth inhibition.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- include other piperazinedione derivatives such as 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6R)- and 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3S,6S)-. These compounds share similar structural features but differ in their stereochemistry, which can influence their biological activity and applications.
Propriétés
IUPAC Name |
(3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLDMMKUTCCBSM-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


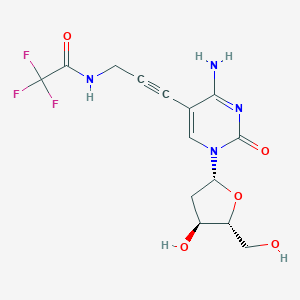

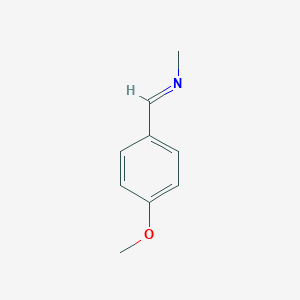
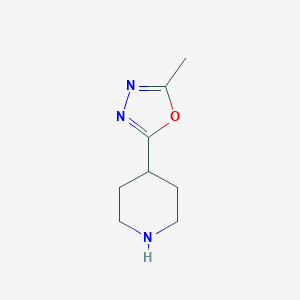
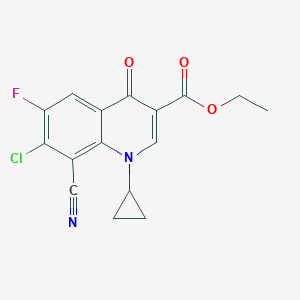
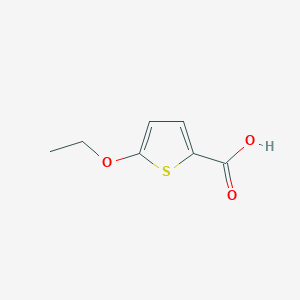
![N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}acetamide](/img/structure/B176410.png)

